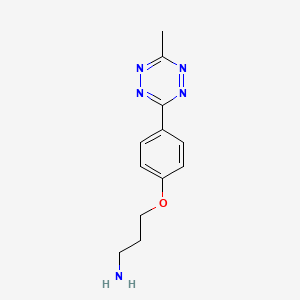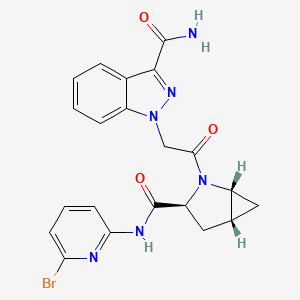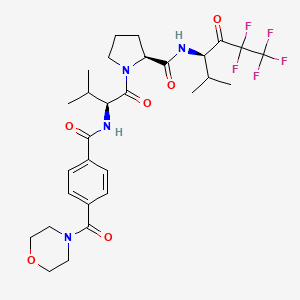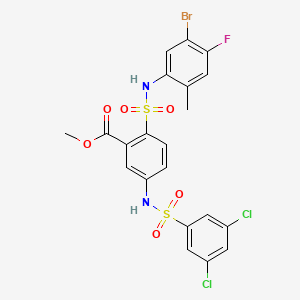
Methyltetrazine-propylamine HCl salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry
“Methyltetrazine-Propylamine” plays a significant role in bioorthogonal chemistry . Bioorthogonal reactions are widely used in biological systems and have been trialed in patients, attracting a lot of attention in this century . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications .
Cellular Labeling
One of the applications of “Methyltetrazine-Propylamine” is in cellular labeling . The compound can be used to label cells in a biological system, providing a way to track and study these cells .
Live-cell Imaging
“Methyltetrazine-Propylamine” is also used in live-cell imaging . This allows scientists to observe cells in their natural environment and understand their behavior in real-time .
Diagnosis
The compound has applications in the field of diagnosis . It can be used to detect diseases at an early stage, improving the chances of successful treatment .
Drug Release
“Methyltetrazine-Propylamine” is used in drug release . It can be used to control the release of drugs in the body, ensuring that they reach the target area effectively .
Oncotherapy
The compound has applications in oncotherapy . It can be used in the treatment of cancer, providing a new approach to combat this disease .
Fluorescent Imaging
“Methyltetrazine-Propylamine” is used in fluorescent imaging . The compound can be used to create fluorescent bioprobes, which are essential tools for understanding biological systems .
Synthesis of Tetrazine Derivatives
“Methyltetrazine-Propylamine” is used in the synthesis of tetrazine derivatives . These derivatives have various applications in bioorthogonal chemistry and materials science .
Mecanismo De Acción
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or Methyltetrazine-propylamine HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Methyltetrazine-Propylamine are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
Methyltetrazine-Propylamine acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Methyltetrazine-Propylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Methyltetrazine-Propylamine (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the methyltetrazine-propylamine linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of Methyltetrazine-Propylamine is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of Methyltetrazine-Propylamine is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by Methyltetrazine-Propylamine could be influenced by factors such as the presence of other proteins or small molecules .
Propiedades
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-propylamine HCl salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)




